molecular formula C7H7FO B032098 3-Fluoroanisole CAS No. 456-49-5

3-Fluoroanisole

Cat. No.: B032098
CAS No.: 456-49-5
M. Wt: 126.13 g/mol
InChI Key: MFJNOXOAIFNSBX-UHFFFAOYSA-N
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Description

3-Fluoroanisole: 1-fluoro-3-methoxybenzene , is an aromatic compound with the chemical formula C7H7FO . It is characterized by the presence of a fluoro group and a methoxy group attached to a benzene ring. This colorless liquid is known for its aromatic properties and is commonly used as a building block in organic synthesis and as a solvent in various chemical reactions .

Safety and Hazards

3-Fluoroanisole is classified as a flammable liquid. It’s advised to keep it away from heat, sparks, open flames, and hot surfaces. In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From m-fluoroaniline: One method involves using m-fluoroaniline as the starting material, which undergoes a diazotization reaction followed by hydrolysis to generate m-fluorophenol. .

    From m-difluorobenzene: Another method involves the reaction of m-difluorobenzene with dimethyl sulfoxide (DMSO) and stannous chloride in the presence of potassium hydroxide and methyl alcohol.

Industrial Production Methods: The industrial production of 3-fluoroanisole typically follows the synthetic routes mentioned above. The process involves the use of readily available raw materials, simple reaction steps, and standard equipment, making it suitable for large-scale production .

Mechanism of Action

The mechanism of action of 3-fluoroanisole depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 3-Fluoroanisole is unique due to the specific positioning of the fluoro and methoxy groups on the benzene ring, which influences its reactivity and applications in synthesis and research .

Properties

IUPAC Name

1-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7FO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJNOXOAIFNSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196567
Record name 3-Fluoroanisole
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Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

456-49-5
Record name 1-Fluoro-3-methoxybenzene
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Record name 3-Fluoroanisole
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Record name 456-49-5
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Record name 3-Fluoroanisole
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Record name 3-fluoroanisole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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